Research suggests that HPMP and its derivatives might exert their sweetness-inhibiting effect by interacting with sweet taste receptors, potentially through competitive binding. [ [, ] ] The ratio of hydrophobic and hydrophilic groups on the HPMP molecule appears to play a crucial role in this interaction. [ [] ]
The primary application of HPMP and its derivatives, particularly Na-PMP, explored in the research is as a sweetness inhibitor in food products. [ [, ] ] Studies show that Na-PMP can selectively reduce the sweetness intensity of various sweeteners while having minimal impact on bitterness perception. [ [, ] ]
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